Glycopyrronium tosilate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

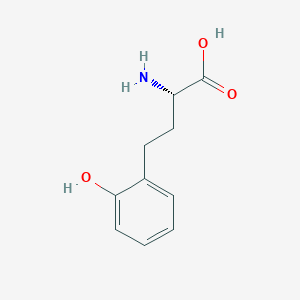

Copper histidine is a coordination complex formed between copper ions and the amino acid histidine. This compound is particularly significant in the medical field, especially for its role in treating Menkes disease, a genetic disorder affecting copper levels in the body. Copper histidine is known for its ability to deliver bioavailable copper directly into the bloodstream, bypassing the defective copper transport mechanisms in patients with Menkes disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper histidine can be synthesized by reacting copper salts, such as copper sulfate or copper chloride, with histidine in an aqueous solution. The reaction typically involves dissolving both reactants in water and adjusting the pH to a neutral or slightly alkaline range to facilitate complex formation. The resulting solution is then subjected to purification processes to isolate the copper histidine complex .

Industrial Production Methods: In industrial settings, copper histidine is produced under current good manufacturing practice (cGMP) conditions to ensure the purity and safety of the compound. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants. The final product is often formulated as a subcutaneous injectable solution for medical use .

Chemical Reactions Analysis

Types of Reactions: Copper histidine undergoes various chemical reactions, including:

Oxidation: Copper in the complex can participate in redox reactions, where it alternates between different oxidation states.

Substitution: The histidine ligand can be replaced by other ligands in the presence of competing agents.

Complexation: Copper histidine can form additional complexes with other molecules, such as proteins and enzymes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and other oxidizing agents can induce oxidation reactions.

Substitution: Competing ligands, such as ethylenediaminetetraacetic acid (EDTA), can facilitate substitution reactions.

Complexation: Biological molecules, such as albumin, can interact with copper histidine to form larger complexes.

Major Products:

Oxidation: Oxidized forms of copper and histidine.

Substitution: New copper-ligand complexes.

Complexation: Protein-bound copper histidine complexes.

Scientific Research Applications

Copper histidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of copper histidine involves the direct delivery of bioavailable copper ions into the bloodstream. Once injected, the complex dissociates to release copper ions, which are then taken up by cells and utilized in various biochemical processes. Copper is an essential trace element required for the activity of several enzymes, including cytochrome c oxidase, lysyl oxidase, and superoxide dismutase. These enzymes play crucial roles in mitochondrial energy production, connective tissue synthesis, and antioxidant defense, respectively. By restoring the availability of copper to these enzymes, copper histidine helps alleviate many of the symptoms associated with Menkes disease .

Comparison with Similar Compounds

Copper Methionine: Another copper-amino acid complex, but with methionine as the ligand. It has different binding affinities and redox properties compared to copper histidine.

Copper Cysteine: A complex with cysteine, known for its strong binding affinity to copper and its role in copper transport proteins.

Uniqueness of Copper Histidine:

Binding Affinity: Copper histidine has a unique binding affinity and stability, making it particularly effective for medical applications.

Therapeutic Use: Its established use in treating Menkes disease sets it apart from other copper complexes.

Properties

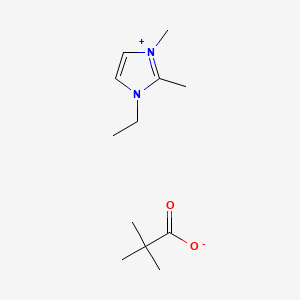

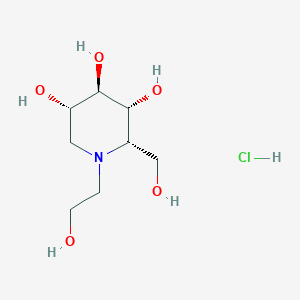

Molecular Formula |

C26H37NO7S |

|---|---|

Molecular Weight |

507.6 g/mol |

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate;hydrate |

InChI |

InChI=1S/C19H28NO3.C7H8O3S.H2O/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;2-5H,1H3,(H,8,9,10);1H2/q+1;;/p-1 |

InChI Key |

UOWOLENSDISMPG-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)

![1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)

![{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B13442405.png)

![N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide](/img/structure/B13442408.png)